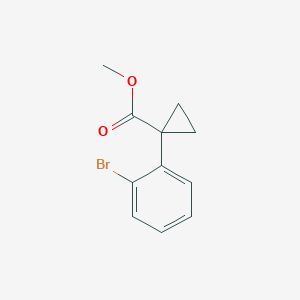![molecular formula C22H24ClF3N4O2 B2625306 ethyl N-(1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,3-dihydro-1H-inden-2-yl)carbamate CAS No. 303152-95-6](/img/structure/B2625306.png)
ethyl N-(1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,3-dihydro-1H-inden-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,3-dihydro-1H-inden-2-yl)carbamate is a synthetic organic compound known for its applications in various scientific research fields. Its complex structure comprises several functional groups, which contribute to its versatile chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Route One: : Starting with 3-chloro-5-(trifluoromethyl)pyridine, it reacts with piperazine under suitable conditions to form a piperazino-pyridine intermediate. This intermediate is then coupled with indan-2-yl isocyanate to yield the target compound.
Route Two: : Another method involves the direct reaction of indan-2-yl isocyanate with the pre-formed 3-chloro-5-(trifluoromethyl)-2-pyridinyl piperazine derivative.
Industrial Production Methods
Industrial-scale production typically involves optimized reaction conditions to maximize yield and purity. Catalysts and solvents are chosen based on cost-effectiveness and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : It can undergo oxidation to form sulfoxides or sulfones depending on the oxidizing agent.
Reduction: : Reduction reactions can lead to the removal of certain functional groups like the nitro group, if present.
Substitution: : The compound is subject to nucleophilic or electrophilic substitution reactions, facilitated by its functional groups.
Common Reagents and Conditions
Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reducing agents such as lithium aluminum hydride or palladium-catalyzed hydrogenation.
Solvents including dichloromethane, acetonitrile, or toluene, chosen based on the reaction type.
Major Products Formed
Depending on the type of reaction and conditions, products like sulfoxides, sulfones, or various substituted derivatives can be formed.
Aplicaciones Científicas De Investigación
Ethyl N-(1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,3-dihydro-1H-inden-2-yl)carbamate has a wide range of scientific research applications:
Chemistry: : Used as a reagent or intermediate in organic synthesis.
Biology: : Explored for its potential as a biochemical tool in studying receptor interactions.
Medicine: : Investigated for its potential therapeutic properties, particularly in targeting specific receptors or pathways.
Industry: : Employed in the development of novel materials or as a precursor for more complex chemical entities.
Mecanismo De Acción
The compound typically exerts its effects through interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl and chloro groups play a critical role in binding affinity and specificity, affecting the downstream pathways and physiological responses.
Comparación Con Compuestos Similares
Ethyl N-(1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,3-dihydro-1H-inden-2-yl)carbamate is compared with other similar compounds such as:
1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,3-dihydro-1H-indene
Ethyl N-(1-{4-[3-chloro-2-pyridinyl]piperazino}-2,3-dihydro-1H-inden-2-yl)carbamate: These comparisons highlight the unique properties imparted by its specific functional groups, which may lead to differences in reactivity, potency, and application scope.
This detailed exploration covers various facets of this compound, illustrating its significance and multifaceted applications in the scientific community. What’s next on your to-do list?
Propiedades
IUPAC Name |
ethyl N-[1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2,3-dihydro-1H-inden-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClF3N4O2/c1-2-32-21(31)28-18-11-14-5-3-4-6-16(14)19(18)29-7-9-30(10-8-29)20-17(23)12-15(13-27-20)22(24,25)26/h3-6,12-13,18-19H,2,7-11H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIREDORLMXCKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1CC2=CC=CC=C2C1N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,4'-bipyridin]-3-ylmethyl)-4-isopropoxybenzamide](/img/structure/B2625226.png)
amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2625228.png)



![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2625234.png)


![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2625238.png)
![3-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]quinoline](/img/structure/B2625239.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(6-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2625245.png)
![N-{[6-(morpholin-4-yl)pyridin-2-yl]methyl}prop-2-enamide](/img/structure/B2625246.png)
